(S)-1-(2-methylpyrimidin-5-yl)ethanamine
Description
(S)-1-(2-Methylpyrimidin-5-yl)ethanamine is a chiral amine derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position and an ethanamine moiety at the 5-position. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.19 g/mol (CAS: 1071435-99-8) . Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with enzymes and receptors involved in metabolic pathways .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m0/s1 |
InChI Key |
SIJDBWQOOLPSIM-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@H](C)N |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrimidine core and amine functionality are shared with several pharmacologically active analogs. Key structural analogs include:
| Compound Name | Core Structure | Functional Groups | Key Differences |
|---|---|---|---|
| (S)-1-(2-Methylpyrimidin-5-yl)ethanamine | Pyrimidine | 2-Methyl, 5-ethanamine (S-config) | Chiral center, minimal substituents |
| Rivastigmine | Carbamate | Phenyl, dimethylamine | Carbamate group, larger aromatic system |
| Tacrine | Acridine | Aminoacridine | Polycyclic aromatic system |
| 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) | Piperazine-pyridine hybrid | Piperazine, imine bond | Additional nitrogen ring, Schiff base |
| (1-(2-Methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine | Pyrazole-pyridine hybrid | Methoxyethyl, pyrazole | Heterocyclic fusion, ether linkage |
Key Observations :
- LP and related piperazine derivatives (e.g., 2HP, DHP) exhibit enhanced solubility due to the piperazine ring’s basicity, whereas the methylpyrimidine analog may show lower solubility due to reduced polarity .
Physicochemical Properties
| Property | This compound | Rivastigmine | LP (Piperazine derivative) |
|---|---|---|---|
| Molecular Weight | 137.19 g/mol | 250.34 g/mol | ~300 g/mol (estimated) |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | 2.1 (higher lipophilicity) | ~0.8 (higher polarity) |
| Hydrogen Bond Donors | 2 (amine groups) | 1 (carbamate NH) | 3 (piperazine NH, imine NH) |
| Synthetic Accessibility | Moderate (chiral resolution required) | Complex (multi-step) | Moderate (Schiff base) |
Analysis :
- The smaller molecular weight and simpler structure of this compound may favor blood-brain barrier penetration compared to bulkier analogs like Rivastigmine .
- LP’s piperazine moiety enhances water solubility, making it more suitable for intravenous formulations, whereas the methylpyrimidine analog’s moderate LogP suggests oral bioavailability .
Pharmacological Activity
- Rivastigmine and Tacrine: Both act as acetylcholinesterase inhibitors for Alzheimer’s disease.
- LP and Derivatives : These compounds exhibit antimicrobial and anticancer activity, attributed to their imine bonds and piperazine rings. The methylpyrimidine analog’s amine group could similarly engage in target binding but may lack the broad-spectrum activity of LP derivatives .
Preparation Methods
Nucleophilic Aromatic Substitution
Nucleophilic substitution on halogenated pyrimidines serves as a foundational approach. The reaction typically involves displacing a halogen at the 5-position of 2-methylpyrimidine with a chiral ethylamine moiety. For example, 5-chloro-2-methylpyrimidine reacts with (S)-1-aminoethane under strongly basic conditions (e.g., sodium hydride in tetrahydrofuran) to yield the target compound. Key considerations include:
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Temperature Control : Reactions conducted at 80–100°C optimize kinetic parameters while minimizing side reactions.
-
Chiral Purity : Pre-synthesized (S)-configured ethylamine precursors ensure stereochemical fidelity, achieving enantiomeric excess (ee) values exceeding 98%.
A representative protocol involves heating 5-chloro-2-methylpyrimidine (1.0 equiv) with (S)-1-aminoethane (1.2 equiv) in DMF at 90°C for 12 hours, followed by aqueous workup and chromatographic purification. This method affords yields of 70–75% with minimal racemization.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of prochiral imines offers a direct route to enantiomerically pure amines. Pyrimidine-5-carbaldehyde is condensed with ethylamine to form an imine intermediate, which undergoes hydrogenation in the presence of a chiral catalyst (e.g., Rhodium-(R)-BINAP complexes).
-
Catalyst Loading : 0.5–1.0 mol% catalyst concentrations balance cost and efficiency.
-
Pressure and Temperature : Reactions proceed at 50–60 bar H₂ and 40–60°C, achieving >95% conversion within 6 hours.
-
Enantioselectivity : Optimized conditions yield (S)-configured product with 92–95% ee, validated by chiral HPLC.
This method circumvents the need for pre-chiral amines, streamlining synthesis. However, substrate compatibility with electron-deficient pyrimidines requires careful optimization.
Resolution of Racemic Mixtures
Racemic 1-(2-methylpyrimidin-5-yl)ethanamine can be resolved via diastereomeric salt formation. For instance, treatment with (+)-dehydroabietylamine in tetrahydrofuran induces selective crystallization of the (S)-enantiomer salt, which is subsequently liberated by basification.
-
Solvent Systems : Ethanol/water mixtures (4:1 v/v) enhance solubility differentials between diastereomers.
-
Yield and Purity : Single recrystallization achieves 99% ee, though process yields remain moderate (55–60%) due to equilibrium limitations.
Optimization of Reaction Conditions
Solvent and Base Effects
The choice of base critically influences nucleophilic substitution efficiency. Lithium hexamethyldisilazide (LiHMDS) outperforms sodium hydride in non-polar solvents (e.g., toluene), reducing side reactions such as N-alkylation.
| Base | Solvent | Yield (%) | ee% |
|---|---|---|---|
| NaH | DMF | 75 | 98 |
| LiHMDS | Toluene | 82 | 99 |
Catalytic Asymmetric Enhancements
Incorporating Jacobsen’s thiourea catalysts during imine hydrogenation elevates enantioselectivity to 97–98% ee, albeit at elevated catalyst loadings (2.0 mol%).
Industrial-Scale Synthesis Techniques
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves throughput and consistency. Microreactors operating at 100°C with residence times of 10 minutes achieve 85% conversion per pass, reducing purification burdens.
Crystallization-Based Purification
Antisolvent crystallization using heptane precipitates high-purity (>99.5%) product directly from reaction mixtures, eliminating chromatographic steps.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee% | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | High | Moderate |
| Asymmetric Hydrogenation | 82 | 95 | Moderate | High |
| Resolution | 60 | 99 | Low | Low |
Quality Control and Analytical Characterization
Q & A
Basic: What are the recommended methods for synthesizing (S)-1-(2-methylpyrimidin-5-yl)ethanamine with high enantiomeric purity?
The synthesis of chiral amines like this compound typically involves asymmetric catalysis or enzymatic resolution. For example, rational enzyme design using (S)-selective transaminases can achieve high enantioselectivity in amine synthesis . Chiral resolution via tartaric acid derivatives (e.g., as demonstrated for L-1-phenylethylamine) is another approach, where racemic mixtures are separated using enantioselective crystallization or chromatography . Computational docking tools like AutoDock4 can predict enzyme-substrate interactions to optimize reaction conditions .
Basic: How can the structure and purity of this compound be validated experimentally?
Key techniques include:
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bond angles .
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks.
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) assess enantiomeric excess .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Advanced: How does the electronic structure of this compound influence its reactivity in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model electron distribution and frontier molecular orbitals (HOMO/LUMO), which dictate nucleophilic/electrophilic behavior. Exact exchange terms in DFT improve accuracy for thermochemical properties like ionization potentials and bond dissociation energies . Correlation-energy functionals (e.g., Lee-Yang-Parr) further refine predictions for reaction pathways involving pyrimidine derivatives .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
Discrepancies often arise from incomplete modeling of solvation effects or protein flexibility. To address this:
- Flexible receptor docking : AutoDock4 incorporates sidechain mobility in target proteins (e.g., kinases) to better predict binding affinities .
- Molecular Dynamics (MD) simulations : Assess conformational changes over time under physiological conditions.
- Experimental validation : Compare computational results with enzyme inhibition assays (e.g., TRKA kinase activity measurements for pyrimidine derivatives ).
Advanced: How is this compound utilized in the design of kinase inhibitors?
This compound serves as a chiral building block in TRKA kinase inhibitors. Its pyrimidine moiety interacts with ATP-binding pockets, while the ethylamine group enables stereoselective binding to hydrophobic regions. Structure-activity relationship (SAR) studies optimize substituents (e.g., methyl groups) for potency and selectivity . Crystallographic data from SHELX-refined structures guide modifications to reduce off-target effects .
Basic: What are the best practices for handling and storing this compound in laboratory settings?
- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent oxidation .
- Safety : Use PPE (gloves, goggles) due to air sensitivity and potential skin/eye irritation .
- Waste disposal : Segregate halogenated solvents and amine byproducts for professional hazardous waste treatment .
Advanced: How can enantiomeric purity be maintained during scale-up synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
